



HPLC-MS/MS protocol for detecting Thiofanox in water samples

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An HPLC-MS/MS protocol for the sensitive and selective detection of the systemic insecticide **Thiofanox** and its primary metabolites, **Thiofanox** sulfoxide and **Thiofanox** sulfone, in water samples is detailed below. This method is designed for researchers in environmental science and analytical chemistry, providing a robust workflow from sample preparation to data analysis.

Introduction

Thiofanox is a carbamate pesticide used to control a variety of insects on crops.[1] Due to its potential for leaching into ground and surface water, monitoring its presence in aqueous environments is crucial for assessing environmental impact and ensuring public health.[1] The major metabolic pathway for **Thiofanox** involves oxidation to its sulfoxide and sulfone derivatives, which are also of toxicological concern.[1][2]

This application note describes a highly sensitive method for the simultaneous quantification of **Thiofanox**, **Thiofanox** sulfoxide, and **Thiofanox** sulfone in water. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for detection. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and low detection limits, making it suitable for trace residue analysis.[3]

Experimental Protocol Materials and Reagents



- Standards: **Thiofanox** (≥98% purity), **Thiofanox** sulfoxide (≥98% purity), **Thiofanox** sulfone (≥98% purity), and a suitable isotope-labeled internal standard (e.g., Clothianidin-d3).
- Solvents: HPLC-MS grade methanol, acetonitrile, water, and formic acid.
- SPE Cartridges: Divinylbenzene-N-vinylpyrrolidone copolymer cartridges (e.g., Oasis HLB, 6 cc, 200 mg).
- Sample Collection Bottles: 1 L amber glass bottles.
- Filters: 0.7 μm glass fiber filters.[4]
- Vials: 2 mL amber glass autosampler vials with PTFE septa.

Standard Solution Preparation

- Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each standard (Thiofanox, Thiofanox sulfoxide, Thiofanox sulfone, and internal standard) in 10 mL of methanol individually. Store at -20°C.
- Intermediate Stock Solution (10 μ g/mL): Prepare a mixed stock solution containing all target analytes by diluting the primary stocks with methanol.
- Calibration Standards (0.1 100 ng/mL): Prepare a series of calibration standards by serially
 diluting the intermediate stock solution with a 50:50 mixture of methanol and water. These
 standards should be matrix-matched by preparing them in the final extract of a blank water
 sample whenever possible.[5]

Sample Preparation: Solid-Phase Extraction (SPE)

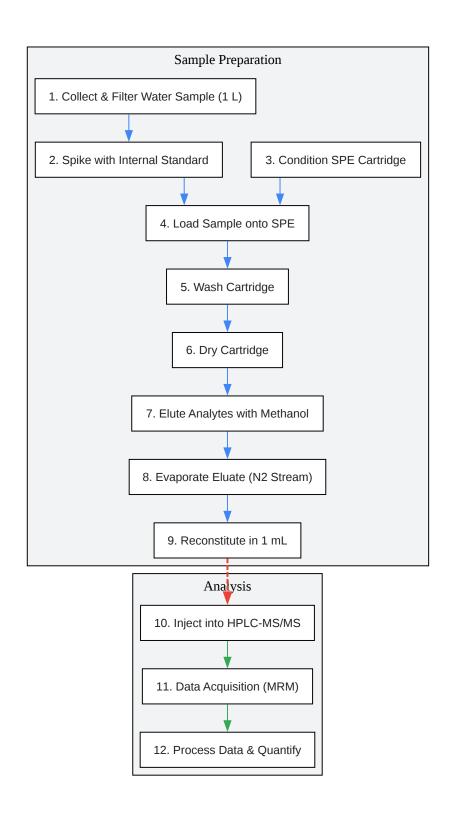
- Sample Filtration: Filter 1 L of the collected water sample through a 0.7 μm glass fiber filter to remove suspended solids.[4]
- Internal Standard Spiking: Spike the filtered water sample with the internal standard to a final concentration of 20 ng/L.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.[6] Do not allow the cartridge to go dry.



- Sample Loading: Load the entire 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.[4][7]
- Cartridge Washing: After loading, wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.[6]
- Cartridge Drying: Dry the cartridge thoroughly by passing a stream of air or nitrogen through it for at least 30 minutes.[3]
- Elution: Elute the retained analytes by passing 10 mL of methanol through the cartridge.
- Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[7][8] Reconstitute the residue in 1 mL of 50:50 methanol/water, vortex to mix, and transfer to an autosampler vial for analysis.[6][8]

Experimental Workflow Diagram





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Caption: Workflow for **Thiofanox** analysis in water samples.



HPLC-MS/MS Instrumentation and Conditions

The analysis can be performed on any modern triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

HPLC Parameters

Parameter	Condition		
Column	C18 reverse-phase column (e.g., Agilent ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm)[4]		
Mobile Phase A	Water + 0.1% Formic Acid		
Mobile Phase B	Acetonitrile + 0.1% Formic Acid		
Flow Rate	0.3 mL/min[4]		
Injection Volume	5 μL		
Column Temperature	40°C[4]		
Gradient Program	0 min, 5% B; 1 min, 5% B; 12 min, 95% B; 15 min, 95% B; 15.1 min, 5% B; 20 min, 5% B		

Mass Spectrometer Parameters

Parameter	Condition		
Ionization Mode	Electrospray Ionization (ESI), Positive[2]		
Scan Type	Multiple Reaction Monitoring (MRM)		
Gas Temperature	325°C		
Gas Flow	10 L/min		
Nebulizer Pressure	40 psi		
Capillary Voltage	4000 V		

Data Presentation



Quantitative analysis is based on monitoring the specific precursor-to-product ion transitions for each analyte. The following table summarizes the optimized MRM parameters. Note that collision energies (CE) and fragmentor voltages should be optimized for the specific instrument used.

Analyte	Precursor Ion (m/z)	Product Ion (Quantifie r) (m/z)	CE (V)	Product Ion (Qualifier) (m/z)	CE (V)	Retention Time (min)
Thiofanox	219.1 ([M+H]+)	116.1	10	88.1	15	~6.5[1]
Thiofanox sulfoxide	235.1 ([M+H]+)	103.9[2]	12[2]	56.9[2]	12[2]	~1.8[2]
Thiofanox sulfone	251.1 ([M+H]+)	57.1[9]	15[9]	76.1[9]	15[9]	~3.8[9]

Note: The precursor ion for **Thiofanox** is based on its monoisotopic mass + proton (C9H18N2O2S, 218.11). Some literature may report the sodium adduct [M+Na]⁺ at m/z 241.0. [5][10] Retention times are approximate and will vary based on the specific HPLC system and column.

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